N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a combination of furan, pyrazole, phenyl, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, the following general steps are typically involved:
Synthesis of the furan-2-yl-1H-pyrazole core
Starting with furan, react it with hydrazine to form a furan-hydrazone intermediate.
Cyclize the hydrazone with an appropriate reagent (like an α,β-unsaturated carbonyl compound) to produce the furan-pyrazole compound.
Formation of the triazole ring
Conduct a cycloaddition reaction between an azide and an alkyne to form the triazole ring. The Huisgen 1,3-dipolar cycloaddition is often used for this purpose.
Coupling the furan-pyrazole with the triazole
Attach the furan-2-yl-1H-pyrazole moiety to the triazole ring through an appropriate linking group (like an ethyl chain).
Use amide bond formation (for instance, by activating the carboxylic acid on the triazole with carbodiimides and coupling it with the amine group of the pyrazole derivative).
Industrial Production Methods
Large-scale production methods typically involve optimizing the reaction conditions to increase yield and purity while reducing costs. This can include:
Scaling up the synthesis in large reactors with controlled temperature and pressure.
Using continuous flow reactors for better control and efficiency.
Implementing robust purification methods like crystallization, chromatography, and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to furanones or other derivatives.
Reduction: : Reduction of the pyrazole or triazole rings can yield corresponding hydrazine and amine derivatives.
Substitution: : The aromatic rings (phenyl and furan) can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: : Such as lithium aluminium hydride (LiAlH₄) or hydrogen in the presence of palladium on carbon (H₂/Pd-C) for reduction.
Substitution Reagents: : Halogenating agents like bromine (Br₂) for electrophilic substitution, or nucleophiles like sodium amide (NaNH₂) for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of furanones or pyrazole-N-oxides.
Reduction: : Corresponding amines or hydrazine derivatives.
Substitution: : Functionalized phenyl, furan, or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a ligand in coordination chemistry, forming complexes with metals that can be studied for their electronic properties and catalytic activities.
Biology
In biological studies, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may serve as a probe to investigate enzyme interactions and signal transduction pathways, especially those involving kinases or other proteins with affinity for pyrazole and triazole-containing molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, such as kinase inhibitors or antifungal agents, leveraging the compound's structural features to achieve selective binding and activity.
Industry
In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or electronics with improved conductivity.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, pyrazole, and triazole rings provide multiple points of interaction:
The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access.
It may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds that share similar structural features include:
2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives: : Analogous structures with variations in the substituents on the triazole ring.
Furan-2-yl-pyrazole compounds: : Compounds with furan and pyrazole rings linked by different substituents.
Pyrazole-triazole hybrids: : Other compounds combining pyrazole and triazole rings for similar biological applications.
Uniqueness
What sets N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide apart is the specific arrangement of its rings and functional groups, which may confer unique binding properties and biological activities
And that's the breakdown! Each facet of this complex molecule opens up exciting avenues for research and development. What intrigues you most about this compound?
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-18(16-12-21-24(22-16)15-5-2-1-3-6-15)19-8-9-23-13-14(11-20-23)17-7-4-10-26-17/h1-7,10-13H,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPSPKHJQNXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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